
N-Benzyloxycarbonyl-prolyl-alanine methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyloxycarbonyl-prolyl-alanine methyl ester (Z-Phe-Ala-CH3) is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is synthesized using a well-established method, and its mechanism of action has been extensively studied.
作用机制
Z-Phe-Ala-CH3 acts as a competitive inhibitor of enzymes that contain a proline residue in their active site. It achieves this by binding to the proline residue and preventing the enzyme from binding to its substrate. This mechanism of action has been extensively studied and has led to the development of new enzyme inhibitors.
生化和生理效应
Z-Phe-Ala-CH3 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. It has also been shown to have anti-inflammatory and anti-tumor properties. Additionally, Z-Phe-Ala-CH3 has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
Z-Phe-Ala-CH3 has several advantages for use in lab experiments. It is easily synthesized in large quantities, making it readily available for use in research. Additionally, it has a well-established mechanism of action and has been extensively studied, making it a reliable tool for studying enzyme kinetics and protein-protein interactions. However, one limitation of Z-Phe-Ala-CH3 is that it can only be used to study enzymes that contain a proline residue in their active site.
未来方向
There are several future directions for the study of Z-Phe-Ala-CH3. One area of research is in the development of new enzyme inhibitors based on the structure of Z-Phe-Ala-CH3. Another area of research is in the study of protein-protein interactions and the development of protein-protein interaction inhibitors. Additionally, Z-Phe-Ala-CH3 has potential applications in the development of new drugs for the treatment of various diseases, including neurodegenerative diseases and cancer. Further research is needed to fully understand the potential of Z-Phe-Ala-CH3 in these areas.
Conclusion:
In conclusion, Z-Phe-Ala-CH3 is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is well-established, and its mechanism of action has been extensively studied. Z-Phe-Ala-CH3 has a range of biochemical and physiological effects and has several advantages for use in lab experiments. There are several future directions for the study of Z-Phe-Ala-CH3, including the development of new enzyme inhibitors and protein-protein interaction inhibitors, and its potential use in the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of Z-Phe-Ala-CH3 involves the coupling of Fmoc-Phe-OH and Boc-Ala-OH, followed by deprotection of the Fmoc group and coupling with methyl chloroformate. The final product is obtained after deprotection of the Boc group. This method of synthesis is well-established and has been used to produce Z-Phe-Ala-CH3 in large quantities.
科学研究应用
Z-Phe-Ala-CH3 has been extensively studied for its potential applications in various fields of scientific research. One of the most notable applications is in the field of drug discovery, where it has been used as a lead compound for the development of new drugs. Z-Phe-Ala-CH3 has also been used in the study of enzyme kinetics and in the development of enzyme inhibitors. Additionally, Z-Phe-Ala-CH3 has been used in the study of protein-protein interactions and in the development of protein-protein interaction inhibitors.
属性
CAS 编号 |
135820-81-4 |
|---|---|
产品名称 |
N-Benzyloxycarbonyl-prolyl-alanine methyl ester |
分子式 |
C17H22N2O5 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
benzyl (2S)-2-[[(2R)-1-methoxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O5/c1-12(16(21)23-2)18-15(20)14-9-6-10-19(14)17(22)24-11-13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-11H2,1-2H3,(H,18,20)/t12-,14+/m1/s1 |
InChI 键 |
WZEHNUMRTRKLTC-OCCSQVGLSA-N |
手性 SMILES |
C[C@H](C(=O)OC)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 |
SMILES |
CC(C(=O)OC)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C(=O)OC)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
其他 CAS 编号 |
135820-81-4 |
同义词 |
N-benzyloxycarbonyl-prolyl-alanine methyl ester N-Z-Pro-Ala-OMe |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



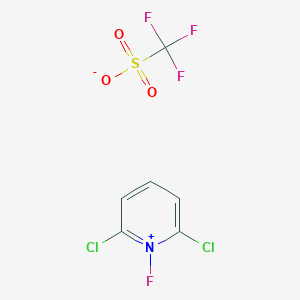

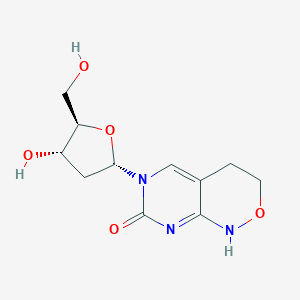
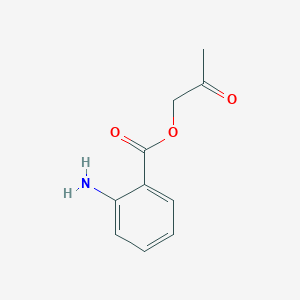
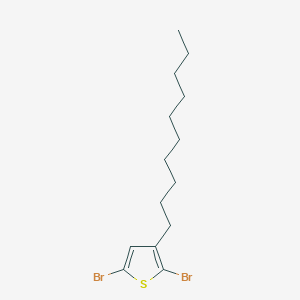
![7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline](/img/structure/B136824.png)

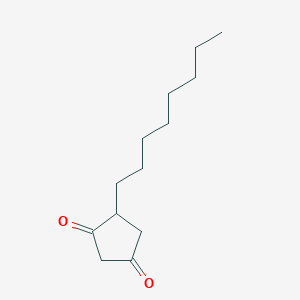
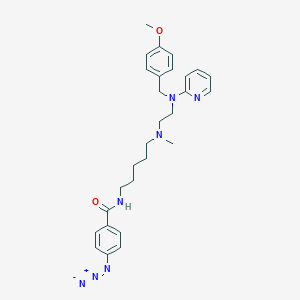
![2-[(1-Benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;chloride](/img/structure/B136834.png)
![3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B136838.png)
![[(2R,5S)-5-(6-amino-5-fluoro-2,4-dioxo-1H-pyrimidin-3-yl)-1,3-oxathiolan-2-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B136840.png)
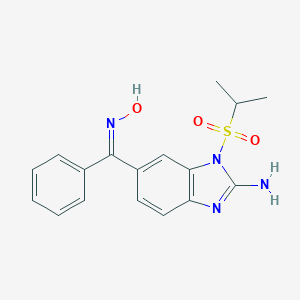
![(3S,8S,9S,10R,13R,14S,17R)-3-[12-(3-iodophenyl)dodecoxy]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136845.png)